
Pristanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pristanal is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a colorless and crystalline solid that is widely used in scientific research due to its unique properties. Pristanal is synthesized through a complex process that involves the use of various chemicals and reagents.
Wissenschaftliche Forschungsanwendungen
1. Protein Kinase C Activation and Cancer Research
Pristane (2,6,10,14-tetramethylpentadecane) is involved in the activation of protein kinase C (PKC), which plays a role in tumor promotion. Studies have shown that membrane-incorporated pristane can partially activate PKC, suggesting its potential in cancer research and understanding tumor development mechanisms (Janz, Gawrisch, & Lester, 1995).
2. In Vitro Biological Activity
Pristane's biological activity on cells in vitro has been hindered by its hydrophobicity. Research into solubilization protocols, such as using beta-cyclodextrin/pristane inclusion complexes, offers a method for delivering low concentrations of pristane to mammalian cells, facilitating further in vitro studies (Janz & Shacter, 1991).
3. Anaerobic Degradation and Environmental Bioremediation
Pristane is degradable under anaerobic conditions, as shown in microcosm studies with diesel fuel-contaminated material. This finding is significant for environmental bioremediation, as it indicates that pristane can be degraded in situ (Bregnard, Haner, Hohener, & Zeyer, 1997).
4. Synthesis for Monoclonal Antibody Production
Efficient synthesis of pristane under microfluidic conditions has been developed for large-scale production. Pristane is used as an adjuvant for monoclonal antibody production, highlighting its importance in immunological research and therapeutic applications (Tanaka et al., 2007).
5. Role in Autoimmune Diseases
Pristane induces lupus-associated autoantibodies in mice, contributing to understanding the pathogenesis of autoimmune diseases like systemic lupus erythematosus (SLE). This provides a model for studying autoimmunity and the effects of cytokine production in disease progression (Satoh & Reeves, 1994).
6. Isoprenoid Hydrocarbons in Sediments
Pristane has been isolated from marine sediments, contributing to the understanding of biochemical origins and geochemical formation in ancient and recent sediments. This research is crucial for paleoenvironmental and geochemical studies (Blumer & Snyder, 1965).
7. Pristane-Induced Mammary Carcinomas
Pristane is used as a chemical carcinogen in mice to induce mammary carcinomas, serving as a model for studying breast cancer carcinogenesis and testing drug candidates for human breast cancer (Shetti & Lee, 2021).
8. Interleukin 6 and Autoantibody Production
Research on pristane-induced lupus shows the role of interleukin (IL)-6 in autoantibody production, providing insights into autoimmune responses and the differential IL-6 dependence of various autoantibodies (Richards et al., 1998).
9. Microbial Metabolism
Pristane can be utilized as a sole carbon and energy source by certain bacterial strains. Understanding these metabolic pathways is essential for environmental microbiology and biodegradation studies (McKenna & Kallio, 1971).
10. Pristane in Zooplankton
The presence of pristane in planktonic crustaceans like copepods has implications for marine biology and the study of marine food chains (Blumer, Mullin, & Thomas, 1963).
Eigenschaften
CAS-Nummer |
105373-75-9 |
|---|---|
Produktname |
Pristanal |
Molekularformel |
C19H38O |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
2,6,10,14-tetramethylpentadecanal |
InChI |
InChI=1S/C19H38O/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20/h15-19H,6-14H2,1-5H3 |
InChI-Schlüssel |
IZJRIIWUSIGEAJ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C=O |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C=O |
Physikalische Beschreibung |
Solid |
Synonyme |
Pristanal |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Naphthalenesulfonic acid, 6-amino-5-[2-[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1)](/img/structure/B217197.png)
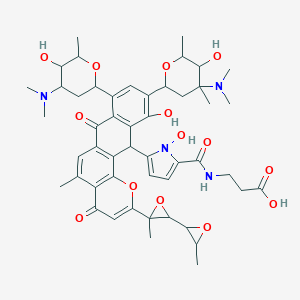
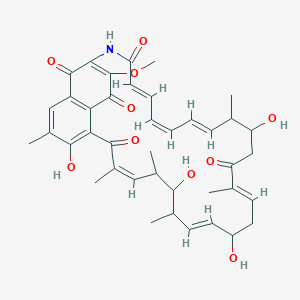
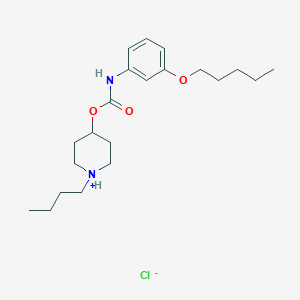
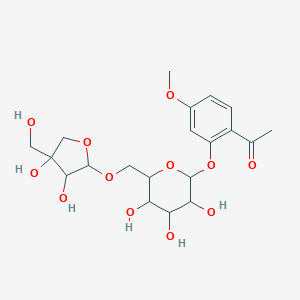
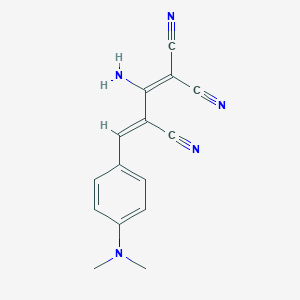
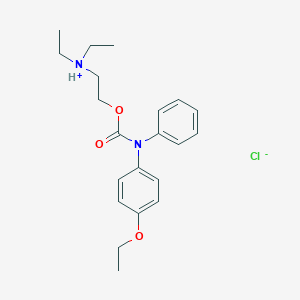

![(2E,4E,6E)-N-[(1S)-3-[[(2S)-3-methyl-1-[(3S,4R)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]octa-2,4,6-trienamide](/img/structure/B217249.png)
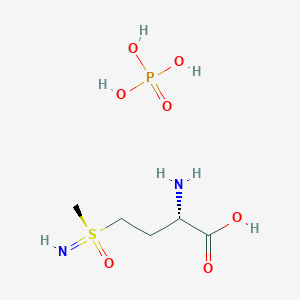
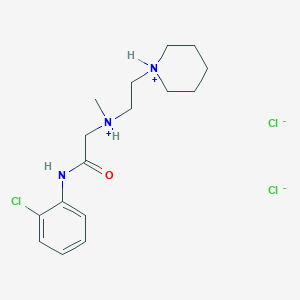


![Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B217279.png)